[(Z)-2-nitroethenyl]benzene
Overview
Description
[(Z)-2-nitroethenyl]benzene is a chemical compound with the formula C8H7NO2 . It is also known as (Z)-2-nitro-1-phenylethylene and (Z)-2-Nitrovinylbenzene . The compound is a derivative of benzene, which is a simple aromatic hydrocarbon with 6 hydrogen atoms . The (Z)-2-nitroethenyl group is attached to the benzene ring, replacing one of the hydrogen atoms .
Molecular Structure Analysis
The molecular structure of [(Z)-2-nitroethenyl]benzene is available as a 2D Mol file or as a computed 3D SD file . The compound has a double bond, which is indicated by the (Z) configuration . The exact structure would need to be viewed using the appropriate software .Scientific Research Applications
Biosynthesis in Millipedes
[(Z)-2-nitroethenyl]benzene, along with other nitro compounds, is found in the defense allomones of millipedes, specifically in Eutrichodesmus elegans and Eutrichodesmus armatus. Research has shown that certain precursors, such as phenylacetaldoximes and phenylacetonitrile, can be converted into these nitro compounds, revealing interesting aspects of millipede biochemistry and defense mechanisms (Kuwahara et al., 2018).
Chemical and Physical Properties
Studies have been conducted on the synthesis and properties of monoethoxy derivatives of (Z)-2-nitroethenylbenzene, focusing on their chromatographic and spectroscopic characteristics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (By et al., 1990).
Catalytic Oxidation Studies
In the field of catalysis, (Z)-2-nitroethenylbenzene and related compounds have been explored for their role in the oxidation processes. For instance, in the selective oxidation of benzene to phenol using nitrous oxide, these compounds are studied to understand the reaction mechanisms and the role of catalysts like Fe-ZSM-5 (Ryder et al., 2003). Similarly, studies on ZSM-5 type zeolites for the selective oxidation of aromatic compounds have shed light on the design of active sites and reaction pathways (Kustov et al., 2000).
Environmental Monitoring
(Z)-2-nitroethenylbenzene compounds are also relevant in environmental monitoring, especially in the detection of toxic gases. Research on sensors, such as those based on boron nitride quantum dots decorated ZnO nanoplates, has demonstrated their efficacy in detecting toxic BTEX vapors, highlighting the practical applications of these compounds in safeguarding human health (Choudhury et al., 2020).
properties
IUPAC Name |
[(Z)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873028 | |
Record name | [(Z)-2-Nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-2-nitroethenyl]benzene | |
CAS RN |
15241-23-3 | |
Record name | 2-Nitro-1-phenylethylene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015241233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC149591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(Z)-2-Nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NITRO-1-PHENYLETHYLENE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07KUE4ZYII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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